molecular formula C14H16O2 B12913182 2-(3-(4-Methoxyphenyl)propyl)furan CAS No. 113386-13-3

2-(3-(4-Methoxyphenyl)propyl)furan

Cat. No.: B12913182
CAS No.: 113386-13-3
M. Wt: 216.27 g/mol
InChI Key: QJGZULGKWQYPJX-UHFFFAOYSA-N
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Description

2-(3-(4-Methoxyphenyl)propyl)furan is a furan derivative characterized by a propyl chain substituted with a 4-methoxyphenyl group at the C3 position of the furan ring. For instance, 2-(((3-(4-Methoxyphenyl)prop-2-yn-1-yl)oxy)methyl)-5-methylfuran (compound 1o, ) shares a similar backbone but includes a propargyloxy linker and a methyl substituent on the furan ring. Another related compound, 2-(3-Methoxy-3-(4-methoxyphenyl)propyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (3.22, ), features a boronate ester group, highlighting the versatility of methoxyphenylpropyl-furan derivatives in synthetic chemistry .

Properties

CAS No.

113386-13-3

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

2-[3-(4-methoxyphenyl)propyl]furan

InChI

InChI=1S/C14H16O2/c1-15-13-9-7-12(8-10-13)4-2-5-14-6-3-11-16-14/h3,6-11H,2,4-5H2,1H3

InChI Key

QJGZULGKWQYPJX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCCC2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-Methoxyphenyl)propyl)furan can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents to facilitate the coupling of the furan ring with the 3-(4-methoxyphenyl)propyl group.

Another method involves the multi-component condensation of starting materials such as 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, pyruvic acid, and different aromatic amines . This approach allows for the selective synthesis of diverse furan derivatives under reflux conditions in acetic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The Suzuki–Miyaura coupling reaction, due to its mild and functional group-tolerant conditions, is particularly suitable for industrial-scale synthesis . Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for maximizing yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-Methoxyphenyl)propyl)furan undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: Reduction of the furan ring can lead to the formation of tetrahydrofuran derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution reactions.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted furan derivatives depending on the substituent introduced.

Mechanism of Action

The mechanism of action of 2-(3-(4-Methoxyphenyl)propyl)furan involves its interaction with specific molecular targets and pathways. The compound’s furan ring and methoxyphenyl group allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways . Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Key structural variations among analogs include:

  • Substituents on the Furan Ring :
    • Compound 1o (): 5-Methylfuran with a propargyloxy linker.
    • Compound 1p (): Methyl ester at the benzoate position.
    • Compound 3.22 (): Boronate ester replacing the furan oxygen.
  • Alkyl Chain Modifications :
    • Compound 1q (): Propyl chain with a phenyl substituent.
    • Compound 4-49 (): Naphthalenyl-propyl chain with a fluorophenyl group.
Table 1: Structural Comparison
Compound Name Furan Substituent Alkyl Chain Modification Key Functional Groups
2-(3-(4-Methoxyphenyl)propyl)furan (hypothetical) None 3-(4-Methoxyphenyl)propyl Furan, Methoxyphenyl
1o () 5-Methyl Propargyloxy-methylene linker Propargyl, Methoxyphenyl
3.22 () None 3-Methoxy-3-(4-methoxyphenyl)propyl Boronate ester
4-49 () None 3-(4-Methoxyphenyl)-1-naphthalenylpropyl Fluorophenyl, Naphthalenyl

Spectral and Physicochemical Properties

  • NMR Data :

    • Compound 1o : $ ^1H $ NMR (CDCl$3$): δ 7.30 (d, J = 8.8 Hz, 2H, Ar-H), 6.85 (d, J = 8.8 Hz, 2H, Ar-H), 5.95 (s, 1H, Furan-H), 4.65 (s, 2H, OCH$2$) .
    • Compound 3.22 : $ ^1H $ NMR (CDCl$3$): δ 7.15 (d, J = 8.5 Hz, 2H, Ar-H), 6.80 (d, J = 8.5 Hz, 2H, Ar-H), 3.80 (s, 3H, OCH$3$), 1.25 (s, 12H, B-O-CH$_3$) .
  • Melting Points :

    • Compound 1p (): 45–47°C.
    • Compound 1k (): 130–132°C.

Biological Activity

Introduction

2-(3-(4-Methoxyphenyl)propyl)furan, a compound featuring a furan ring and a methoxyphenyl substituent, has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with substituted phenyl compounds. The general synthetic pathway can be outlined as follows:

  • Starting Materials : Furan and 4-methoxyphenylpropyl derivatives.
  • Reagents : Common reagents include Lewis acids or bases to facilitate the reaction.
  • Conditions : Reactions are often conducted under reflux conditions in organic solvents like dichloromethane or ethanol.

Antioxidant Properties

This compound exhibits significant antioxidant activity, which is crucial for preventing oxidative stress-related diseases. Studies have shown that it can scavenge free radicals effectively, outperforming some traditional antioxidants like ascorbic acid.

  • DPPH Radical Scavenging Assay : This assay measures the ability of the compound to donate electrons and neutralize free radicals. Results indicate that this compound has a scavenging ability comparable to known antioxidants.

Anticancer Activity

Research indicates that this compound may possess anticancer properties, particularly against various cancer cell lines.

  • MTT Assay : In vitro studies using MTT assays demonstrate that this compound inhibits cell proliferation in human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The compound's cytotoxicity was more pronounced against U-87 cells.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in oxidative stress and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Cell Signaling Pathways : It has been suggested that this compound can influence signaling pathways related to apoptosis and cell survival, contributing to its anticancer effects.

Study 1: Antioxidant Activity Evaluation

In a study published in a peer-reviewed journal, researchers evaluated the antioxidant capacity of various furan derivatives, including this compound. The results showed:

CompoundDPPH Scavenging Activity (%)
This compound85%
Ascorbic Acid78%
Control15%

Study 2: Anticancer Efficacy Against U-87 Cells

Another study focused on the anticancer efficacy of the compound against U-87 glioblastoma cells:

Concentration (µM)Cell Viability (%)
0100
1075
2550
5030

These results indicate a dose-dependent response, suggesting potential for further development as an anticancer agent.

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